Platinum tetrafluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

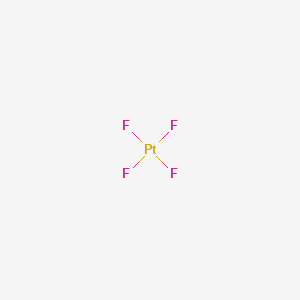

Structure

2D Structure

Properties

CAS No. |

13455-15-7 |

|---|---|

Molecular Formula |

F4Pt |

Molecular Weight |

271.08 g/mol |

IUPAC Name |

tetrafluoroplatinum |

InChI |

InChI=1S/4FH.Pt/h4*1H;/q;;;;+4/p-4 |

InChI Key |

VFKKSKGQZDULMV-UHFFFAOYSA-J |

SMILES |

F[Pt](F)(F)F |

Canonical SMILES |

F[Pt](F)(F)F |

Other CAS No. |

13455-15-7 |

Synonyms |

tetrafluoroplatinum |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of Platinum Tetrafluoride by Henri Moissan

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the original synthesis of platinum tetrafluoride (PtF₄) as pioneered by the Nobel laureate Henri Moissan. The synthesis represents a landmark achievement in fluorine chemistry and laid the groundwork for the development of various fluorinated compounds.

Executive Summary

Henri Moissan, in his seminal work on fluorine chemistry, was the first to synthesize this compound. His method involved the direct fluorination of platinum metal. A critical aspect of his discovery was the significant role of hydrogen fluoride (B91410) (HF) in facilitating the reaction. In the absence of hydrogen fluoride, the reaction requires high temperatures, whereas its presence allows the synthesis to proceed at a much lower temperature. This guide details the reaction conditions and experimental setup as described in Moissan's original publications.

Quantitative Data

Moissan's initial reports focused more on the qualitative aspects of the reaction and the properties of the newly formed compound. However, subsequent analysis and repetition of his work have allowed for the quantification of the reaction parameters.

| Parameter | Value/Description |

| Reactants | Platinum (Pt), Fluorine (F₂) |

| Catalyst/Solvent | Anhydrous Hydrogen Fluoride (HF) |

| Temperature (with HF) | Reaction initiates at approximately 0 °C |

| Temperature (without HF) | Energetic reaction occurs at approximately 660 °C |

| Product | This compound (PtF₄) |

| Product Appearance | Yellow-brown solid |

Experimental Protocols

Moissan's synthesis of this compound can be described in two primary variations based on the presence or absence of hydrogen fluoride.

Synthesis in the Presence of Hydrogen Fluoride

This method is the more efficient and controlled of the two approaches pioneered by Moissan.

Objective: To synthesize this compound by the direct fluorination of platinum metal in the presence of anhydrous hydrogen fluoride.

Materials:

-

Platinum metal (foil or sponge)

-

Fluorine gas (F₂)

-

Anhydrous hydrogen fluoride (HF)

-

Platinum or fluorspar reaction vessel

Procedure:

-

A platinum boat containing platinum metal is placed inside a platinum or fluorspar tube.

-

A stream of dry fluorine gas, saturated with anhydrous hydrogen fluoride vapor, is passed over the platinum metal.

-

The reaction is initiated by gently warming the apparatus to approximately 0 °C.

-

A vigorous reaction ensues, leading to the formation of a yellow-brown solid, this compound, on the surface of the platinum metal.

-

The flow of fluorine gas is continued until the desired amount of platinum has been converted.

-

Excess fluorine and hydrogen fluoride are carefully removed from the apparatus by purging with an inert gas.

-

The resulting this compound is collected in a dry, inert atmosphere.

High-Temperature Synthesis without Hydrogen Fluoride

This method demonstrates the direct reaction of fluorine with platinum at elevated temperatures.

Objective: To synthesize this compound by the direct, high-temperature reaction of fluorine gas with platinum metal.

Materials:

-

Platinum metal (foil or sponge)

-

Fluorine gas (F₂)

-

Platinum reaction tube

Procedure:

-

A sample of platinum metal is placed in a platinum boat within a larger platinum tube.

-

A slow stream of pure, dry fluorine gas is introduced into the tube.

-

The reaction tube is heated to a temperature of approximately 660 °C.

-

At this temperature, a rapid and energetic reaction occurs, resulting in the formation of this compound.

-

The apparatus is then allowed to cool under a continued stream of fluorine gas to prevent decomposition of the product.

-

Once at room temperature, the excess fluorine is purged with a dry, inert gas.

-

The this compound product is then collected.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Experimental workflow for Moissan's synthesis of this compound.

Caption: Logical relationship between the presence of HF and reaction temperature.

Conclusion

Henri Moissan's synthesis of this compound was a pivotal achievement that not only expanded the known chemistry of platinum but also highlighted the unique reactivity of fluorine, both in its pure form and in the presence of a catalyst like hydrogen fluoride. The methodologies he developed, characterized by their directness and elegance, remain fundamental to the understanding of inorganic fluorine chemistry. This guide provides a detailed framework for understanding and potentially replicating this historic synthesis, offering valuable insights for contemporary researchers in the field.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Platinum Tetrafluoride (PtF₄)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (PtF₄). The information is intended for use by professionals in research, chemical sciences, and drug development who may utilize platinum compounds in their work.

Core Chemical and Physical Properties

This compound is an inorganic compound representing platinum in the +4 oxidation state.[1] It is a significant compound in the study of inorganic fluorine chemistry, offering insights into the electronic structure and bonding of late transition metals in highly oxidizing environments.[1] In the solid state, PtF₄ features platinum centers with an octahedral coordination geometry, where four of the six fluoride (B91410) ligands bridge to adjacent platinum centers.[1][2][3]

Initial analysis of powdered PtF₄ incorrectly suggested a tetrahedral molecular geometry; however, more detailed studies later confirmed its octahedral coordination in the solid state.[1][2][3] The platinum(IV) ion has a d⁶ electron configuration, which, in the strong octahedral ligand field created by fluoride, results in a low-spin state.[1]

Table 1: Physical and Chemical Properties of this compound (PtF₄)

| Property | Value |

| Chemical Formula | PtF₄[2][4][5][6][7] |

| Molecular Weight | 271.08 g/mol [1][8] |

| Appearance | Yellow to orange-brown or red crystalline solid[1][2][6][7] |

| Melting Point | 600 °C (1,112 °F; 873 K)[2][6][7][9] |

| Density | 7.08 g/cm³ (calculated)[2][7] |

| Crystal Structure | Orthorhombic[2][7] |

| Coordination Geometry | Octahedral (Solid State)[1][2][3] |

| Enthalpy of Sublimation | 210 kJ/mol[2][3] or 161.3 ± 1.4 kJ/mol[10] |

| Magnetic Susceptibility (χ) | +455.0·10⁻⁶ cm³/mol[2] |

| Solubility | Reacts with and decomposes in water.[2][3] |

Table 2: Crystallographic Data for this compound (PtF₄)

| Parameter | Value |

| Crystal System | Orthorhombic[2] |

| Space Group | Fdd2, No. 43[2] |

| Lattice Constants | a = 0.9284 nm, b = 0.959 nm, c = 0.5712 nm[2] |

Chemical Reactivity and Behavior

This compound is a reactive compound, particularly at elevated temperatures. Its key reactive properties are outlined below:

-

Reaction with Water : A solution of PtF₄ in water appears reddish-brown but rapidly decomposes.[2][3] This exothermic reaction forms an orange-colored platinum dioxide hydrate (B1144303) precipitate and fluoroplatinic acid.[2][3]

-

Thermal Decomposition : When heated to red-hot temperatures (above 600°C), PtF₄ decomposes into elemental platinum and fluorine gas.[1][2][3] This thermal instability is a critical consideration in high-temperature applications.[1]

-

Reactivity with Glass : When heated in contact with glass, PtF₄ reacts to produce silicon tetrafluoride (SiF₄) gas along with platinum metal.[2][3] This highlights the need for careful selection of container materials for high-temperature work.

-

Lewis Acidity and Adduct Formation : As a Lewis acid, PtF₄ can accept electron pairs to form adducts.[1] It reacts with main group fluorides like selenium tetrafluoride (SeF₄) and bromine trifluoride (BrF₃).[1][2][3] It also forms volatile crystalline adducts with BF₃, PF₃, BCl₃, and PCl₃.[2][3]

-

Reaction with Electrophiles : The fluoride ligands in Pt(IV) complexes can be reactive. They have been shown to react rapidly with strong organic electrophiles such as chlorotrimethylsilane, resulting in the substitution of fluoride with chloride.[1]

Experimental Protocols: Synthesis and Characterization

Several methods for the synthesis of this compound have been documented.

Protocol 1: Direct Fluorination of Platinum Metal

This is the most direct synthesis route, first reported by Henri Moissan.[1][2]

-

Objective : To synthesize PtF₄ by reacting elemental platinum with fluorine gas.

-

Apparatus : A reaction vessel made of a material resistant to fluorine at high temperatures (e.g., platinum or nickel).

-

Methodology :

-

Place elemental platinum (e.g., wire or powder) inside the reaction vessel.

-

Heat the platinum to a temperature range of 500–600°C.[1] Henri Moissan's original synthesis involved heating the metal to a "dull-red heat".[1]

-

Pass a stream of pure fluorine gas over the heated platinum. The presence of hydrogen fluoride (HF) can facilitate the reaction.[1][2]

-

Maintain precise temperature control. Temperatures exceeding 400°C can favor the formation of platinum hexafluoride (PtF₆), while temperatures above 600°C will cause the synthesized PtF₄ to decompose back into its constituent elements.[1]

-

The resulting yellow-brown to red PtF₄ solid is collected after the reaction vessel has cooled.

-

Protocol 2: Thermal Decomposition of Platinum Hexafluoride (PtF₆)

This is a modern synthesis method that yields PtF₄ as a product of decomposition.[2][3]

-

Objective : To produce PtF₄ by heating PtF₆.

-

Precursor : Platinum hexafluoride (PtF₆), a dark-red volatile solid.[11]

-

Methodology :

Caption: Key synthesis routes for this compound.

X-ray Crystallography

X-ray crystallography is a critical experimental technique for determining the atomic and molecular structure of a crystalline solid.[12][13]

-

Objective : To determine the three-dimensional arrangement of atoms in a PtF₄ crystal.

-

Principle : A crystal is composed of a regular, repeating lattice of atoms.[13] When a beam of X-rays is directed at the crystal, the atoms diffract the X-rays in specific, predictable directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[12][14] From this map, the precise positions of the atoms and the bonds between them can be determined.[12]

-

Application to PtF₄ :

-

Crystal Preparation : A high-quality single crystal of PtF₄ is grown.

-

Data Collection : The crystal is mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensity and position of the thousands of diffracted X-ray reflections.[12]

-

Structure Solution and Refinement : The collected diffraction data is processed computationally. Mathematical methods are used to solve the "phase problem" and generate an initial electron density map. This model is then refined to achieve the best possible fit with the experimental data.[14]

-

-

Significance for PtF₄ : This method was instrumental in revising the understanding of PtF₄'s structure from an initially proposed tetrahedral geometry to the currently accepted octahedral coordination in the solid state.[1][2] The analysis revealed an orthorhombic crystal system with specific lattice constants.[2]

Spectroscopy

Various spectroscopic techniques are used to probe the electronic structure and vibrational modes of PtF₄.

-

Infrared (IR) Spectroscopy : IR spectroscopy has been used to determine the vibrational frequencies of molecular PtF₄ when isolated in a cryogenic rare-gas matrix.[10] This provides insight into the molecule's bonding and structure in a non-crystalline state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR spectroscopy is a valuable tool for characterizing fluorine-containing compounds. While detailed experimental protocols for PtF₄ are not broadly published, NMR can provide information on the chemical environment of the fluorine atoms in PtF₄ and its adducts.[8]

-

Mass Spectrometry : High-temperature Knudsen cell mass spectrometry has been employed to study the vapor pressure and thermal decomposition of PtF₄, allowing for the determination of thermodynamic properties like the enthalpy of sublimation.[10]

Conclusion

This compound is a highly reactive inorganic compound with a rich and historically significant chemistry. Its synthesis requires careful control of reaction conditions, particularly temperature, to avoid the formation of other platinum fluorides or decomposition. Modern characterization techniques, especially single-crystal X-ray diffraction, have been essential in accurately defining its solid-state structure and properties. For researchers and scientists, a thorough understanding of PtF₄'s reactivity with water, glass, and Lewis bases is crucial for its safe handling and application as a fluorinating agent or as a precursor for other platinum-containing compounds.

References

- 1. This compound | 13455-15-7 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. CharChem. Platinum(IV) fluoride [easychem.org]

- 5. This compound [webbook.nist.gov]

- 6. WebElements Periodic Table » Platinum » this compound [webelements.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | F4Pt | CID 139460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Platinum hexafluoride - Wikipedia [en.wikipedia.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of Solid Platinum Tetrafluoride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies and data associated with the determination of the crystal structure of solid platinum tetrafluoride (PtF₄). It covers the synthesis of the compound, single crystal growth techniques, and the process of structure elucidation using X-ray diffraction.

Introduction

This compound (PtF₄) is an inorganic compound of significant interest due to its role as a strong fluorinating agent and its applications in catalysis and the synthesis of other platinum-containing compounds.[1] In the solid state, PtF₄ features platinum(IV) in an octahedral coordination geometry.[2] Early analyses of powdered PtF₄ incorrectly suggested a tetrahedral molecular geometry; however, subsequent, more detailed studies confirmed its octahedral coordination.[1][2] The Pt(IV) center has a d⁶ electron configuration, which results in a low-spin state in the octahedral ligand field.

Synthesis of this compound

The preparation of high-purity this compound is a prerequisite for successful crystal growth and structure determination. Two primary methods for its synthesis are well-documented:

-

Fluorination of Platinum Metal: The compound was first reported by Henri Moissan, who synthesized it through the fluorination of platinum metal in the presence of hydrogen fluoride.[2]

-

Thermal Decomposition of Platinum Hexafluoride: A more modern and common synthesis involves the thermal decomposition of platinum hexafluoride (PtF₆).[2][3] This method yields PtF₄ as a byproduct of the disproportionation of platinum pentafluoride (PtF₅), which itself can be generated from the fluorination of platinum(II) chloride (PtCl₂).[3]

The following diagram illustrates the workflow for the synthesis of this compound.

Physicochemical and Crystallographic Data

The key physicochemical properties and detailed crystallographic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | PtF₄[1][2] |

| Molar Mass | 271.078 g/mol [2] |

| Appearance | Yellow to orange-brown crystalline solid[1][4] |

| Density (calculated) | 7.08 g/cm³[2] |

| Melting Point | 600 °C (1,112 °F; 873 K)[2][5] |

| Magnetic Susceptibility (χ) | +455.0·10⁻⁶ cm³/mol[2][5] |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic[2] |

| Space Group | Fdd2 (No. 43)[2][5] |

| Lattice Constants | a = 0.9284 nm[2][5] |

| b = 0.959 nm[2][5] | |

| c = 0.5712 nm[2][5] | |

| Coordination Geometry | Octahedral[2] |

Experimental Protocols

4.1. Synthesis via Thermal Decomposition of Platinum Hexafluoride

This protocol describes a common method for synthesizing PtF₄.

-

Precursor: Obtain or synthesize platinum hexafluoride (PtF₆). PtF₆ can be prepared by the direct fluorination of platinum metal.[3]

-

Apparatus: Use a reaction vessel made of a material resistant to fluorine and platinum fluorides, such as nickel or a passivated metal alloy. The system should allow for heating and the removal of gaseous byproducts under vacuum or an inert atmosphere.

-

Decomposition: Heat the PtF₆ precursor. Thermal decomposition will occur, leading to the formation of lower platinum fluorides. The reaction can be summarized as the disproportionation of PtF₅, which is an intermediate in the decomposition of PtF₆.[3]

-

2 PtF₅ → PtF₆ + PtF₄[3]

-

-

Isolation: After the reaction is complete, cool the vessel. The solid product, this compound, can be isolated. Due to the high reactivity and volatility of platinum fluorides, this process requires careful handling in a controlled environment.[1]

-

Purification: The resulting PtF₄ may be purified by sublimation to remove any non-volatile impurities.

4.2. Single Crystal Growth by Sublimation

Growing single crystals of sufficient quality is crucial for X-ray diffraction analysis. Sublimation is a suitable technique for PtF₄.

-

Sample Preparation: Place a small amount of purified, polycrystalline PtF₄ powder at one end of a sealed, evacuated quartz or Teflon tube.

-

Temperature Gradient: Place the tube in a tube furnace and establish a stable temperature gradient. The end of the tube containing the powder should be heated to a temperature that allows for sublimation, while the other end is kept cooler to allow for recrystallization.

-

Crystal Growth: Over time, PtF₄ will sublime and deposit as single crystals in the cooler zone of the tube. The rate of crystal growth can be controlled by adjusting the temperature gradient. Slower growth rates generally yield higher quality crystals.

-

Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove the tube from the furnace and allow it to cool to room temperature. The single crystals can then be harvested in an inert atmosphere glovebox to prevent reaction with moisture.

4.3. Crystal Structure Determination Workflow

The following diagram and protocol outline the standard procedure for determining the crystal structure of PtF₄ from a single crystal.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. This process yields a list of reflection indices (h, k, l) and their corresponding structure factor amplitudes (|Fₒ|).

-

Structure Solution: The "phase problem" is solved to obtain initial estimates of the atomic positions. Methods such as Patterson functions or direct methods are employed to determine the arrangement of the heavy platinum atoms, followed by the lighter fluorine atoms.

-

Structure Refinement: The initial structural model is refined using a least-squares algorithm.[6] This process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|). The quality of the final model is assessed using metrics such as the R-factor.

Conclusion

The crystal structure of solid this compound has been unequivocally determined to be orthorhombic, with platinum(IV) centers in an octahedral coordination environment.[2][5] This structure is characterized by four of the six fluorine atoms on each platinum bridging to adjacent platinum centers, creating a polymeric lattice.[2][5] The methodologies outlined in this guide, from synthesis to advanced crystallographic analysis, provide the framework necessary for the accurate and reliable determination of its solid-state structure, which is fundamental to understanding its chemical reactivity and physical properties.

References

- 1. This compound | 13455-15-7 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Platinum hexafluoride - Wikipedia [en.wikipedia.org]

- 4. Platinum Compounds [chm.bris.ac.uk]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. Stucture refinement from data acquired by electron diffraction tomography [xray.cz]

Platinum(IV) Tetrafluoride: A Technical Guide to its Octahedral Coordination Geometry

For Immediate Release

LUDWIGSHAFEN, Germany – December 22, 2025 – This whitepaper provides a detailed technical overview of the synthesis, structure, and coordination geometry of platinum(IV) tetrafluoride (PtF₄). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, experimental protocols, and computational insights to offer a comprehensive understanding of this significant inorganic compound.

Executive Summary

Platinum(IV) tetrafluoride (PtF₄) is a red-orange crystalline solid that serves as a key example of platinum in the +4 oxidation state.[1][2] While early analyses of powdered PtF₄ suggested a tetrahedral molecular geometry, subsequent and more definitive studies have established that in the solid state, the compound adopts a polymeric structure based on octahedral coordination geometry.[3] Each platinum center is coordinated to six fluorine atoms; four of these act as bridging ligands, connecting to adjacent platinum centers to form a complex three-dimensional network.[3] This guide details the synthesis of PtF₄, elucidates its solid-state and gaseous-phase structures, and outlines the modern experimental techniques used for its characterization.

Synthesis of Platinum(IV) Tetrafluoride

The synthesis of PtF₄ can be achieved through several high-temperature methods, primarily involving the fluorination of platinum or the decomposition of higher platinum fluorides.

Direct Fluorination of Platinum Metal

The first reported synthesis, developed by Henri Moissan, involves the direct fluorination of platinum metal.[3] In this process, platinum metal is heated to 500–600°C in a stream of fluorine gas, often in the presence of hydrogen fluoride (B91410) (HF) which appears to facilitate the reaction.[4] Precise temperature control is crucial, as higher temperatures (above 400°C) can favor the formation of platinum hexafluoride (PtF₆), while temperatures exceeding 600°C can lead to the decomposition of PtF₄ back into its constituent elements.[4]

Thermal Decomposition of Higher Platinum Fluorides

A more modern and common synthetic route is the thermal decomposition of platinum hexafluoride (PtF₆).[3] By heating PtF₆, fluorine gas is driven off, yielding the more stable PtF₄. Similarly, the disproportionation of platinum pentafluoride (PtF₅) also produces PtF₄ as a byproduct alongside PtF₆.[5]

Structural Analysis and Coordination Geometry

The structural properties of PtF₄ differ significantly between the solid and gaseous phases. The solid-state features a polymeric network, while the vapor phase consists of discrete molecules.[3]

Solid-State Structure: A Bridged Octahedral Network

In its crystalline form, PtF₄ adopts an orthorhombic structure belonging to the Fdd2 space group.[3] The defining feature of this structure is the octahedral coordination of each platinum(IV) ion. Each Pt center is bonded to six fluoride ions. Two of these are terminal (bonded to only one Pt atom), while the other four are bridging (μ₂-F), each connecting to two different platinum centers. This arrangement creates an infinite, three-dimensional polymeric lattice. This bridged structure explains the compound's low volatility and high melting point.

References

- 1. WebElements Periodic Table » Platinum » this compound [winter.group.shef.ac.uk]

- 2. Platinum Compounds [chm.bris.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Platinum Tetrafluoride Crystalline Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline platinum tetrafluoride (PtF₄). The information is compiled from various scientific sources to support research and development activities. This document details the structural, magnetic, thermal, and spectroscopic properties of PtF₄, presenting quantitative data in structured tables and outlining the experimental methodologies used for their determination.

General Properties

This compound is an inorganic compound with the chemical formula PtF₄. It is a red-orange or yellow-brown crystalline solid.[1][2] In the solid state, the platinum atom is in the +4 oxidation state, which corresponds to a d⁶ electron configuration.[3] This configuration, within the octahedral ligand field of the solid, results in a low-spin state where all six d-electrons occupy the lower energy t₂g orbitals.[3]

Quantitative Physical Properties

The known physical properties of crystalline this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Crystallographic Properties of this compound

| Property | Value |

| Chemical Formula | PtF₄ |

| Molar Mass | 271.078 g/mol [1] |

| Appearance | Red-orange or yellow-brown crystalline solid[1][2] |

| Density (calculated) | 7.08 g/cm³[1] |

| Crystal System | Orthorhombic[1] |

| Space Group | Fdd2 (No. 43)[1] |

| Lattice Constants | a = 0.9284 nm, b = 0.959 nm, c = 0.5712 nm[1] |

Table 2: Thermal and Magnetic Properties of this compound

| Property | Value |

| Melting Point | 600 °C (decomposes)[1][2] |

| Magnetic Susceptibility (χ) | +455.0 x 10⁻⁶ cm³/mol[1] |

Table 3: Thermodynamic Properties of this compound

| Property | Value |

| Standard Enthalpy of Formation (ΔHᵮ°) (crystalline, 298 K) | -679.5 ± 6.0 kJ/mol[3] |

| Enthalpy of Sublimation (ΔH_sub°) | 161.3 ± 1.4 kJ/mol or 210 kJ/mol[1][3] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to determine the physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the thermal decomposition of platinum hexafluoride (PtF₆).[1] Another established method involves the direct fluorination of platinum metal. This can be achieved by heating platinum metal in a stream of fluorine gas, a process first reported by Henri Moissan.[1][3] The reaction is typically carried out at temperatures in the range of 500–600°C.[3]

Crystal Structure Determination by X-ray Diffraction (XRD)

The crystal structure of this compound was determined to be orthorhombic with the space group Fdd2 using X-ray diffraction.[1] In the solid state, platinum(IV) is in an octahedral coordination geometry, with four of the six fluorine atoms on each platinum atom bridging to adjacent platinum centers.[1]

Experimental Workflow:

-

Crystal Growth: Single crystals of PtF₄ suitable for XRD are grown.

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The atomic positions are determined and refined to obtain the final crystal structure.

Magnetic Susceptibility Measurement

The magnetic susceptibility of this compound has been measured to be +455.0 x 10⁻⁶ cm³/mol.[1] This positive value indicates that PtF₄ is paramagnetic. The measurement is typically performed using a magnetic susceptibility balance, such as a Gouy balance or an Evans balance.

Experimental Protocol (Gouy Method):

-

A long, cylindrical sample tube is filled with the powdered PtF₄ sample.

-

The tube is suspended from a balance, with the bottom of the sample positioned between the poles of a strong magnet.

-

The apparent change in mass of the sample is measured with the magnetic field on and off.

-

The magnetic susceptibility is calculated from the change in mass, the strength of the magnetic field, and the dimensions of the sample.

Thermal Analysis

The melting point of this compound is reported as 600 °C, at which point it also decomposes.[1][2] This property is typically determined using techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Experimental Protocol (DSC/TGA):

-

A small, accurately weighed sample of PtF₄ is placed in a sample pan.

-

The sample is heated in a controlled atmosphere (e.g., an inert gas) at a constant rate.

-

In DSC, the difference in heat flow between the sample and a reference is measured as a function of temperature. An endothermic peak indicates melting.

-

In TGA, the mass of the sample is monitored as a function of temperature. A loss of mass indicates decomposition.

Vibrational Spectroscopy (Infrared and Raman)

General Experimental Protocol for Solid-State IR Spectroscopy:

-

The solid PtF₄ sample is prepared as a KBr pellet or a Nujol mull.

-

The sample is placed in the sample holder of an FTIR spectrometer.

-

An infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption as a function of wavenumber.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected, stemming from its fundamental atomic and electronic structure.

This guide provides a foundational understanding of the physical properties of crystalline this compound. Further research into the vibrational spectroscopy of the solid state would provide a more complete picture of this important inorganic compound.

References

Thermal decomposition of platinum tetrafluoride at high temperatures

An In-depth Technical Guide on the Thermal Decomposition of Platinum Tetrafluoride at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PtF₄) is a red-orange solid and a key intermediate in platinum-fluorine chemistry.[1][2] Understanding its thermal stability is crucial for its application in high-temperature environments, such as in the synthesis of other platinum compounds or as a component in high-energy materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathway, relevant thermodynamic data, and a detailed experimental protocol for its investigation.

Thermal Decomposition Pathway

At elevated temperatures, this compound undergoes decomposition to yield elemental platinum and fluorine gas. This decomposition is a key consideration in high-temperature applications due to the release of highly reactive fluorine gas, which can pose significant safety and material compatibility challenges.[3] The generally accepted decomposition reaction is:

PtF₄(s) → Pt(s) + 2F₂(g)

This decomposition is reported to begin at temperatures above 600°C.[1] The melting point of this compound is also cited as 600°C, suggesting that decomposition becomes significant at or around this temperature.[2][4]

Visualization of the Decomposition Pathway

The following diagram illustrates the straightforward thermal decomposition of this compound.

Caption: Thermal decomposition of this compound.

Quantitative Data

| Property | Value | Reference(s) |

| Molar Mass | 271.078 g/mol | [2] |

| Melting Point | 600 °C | [2][4] |

| Enthalpy of Formation (ΔH°f) (crystalline) | -679.5 ± 6.0 kJ/mol | [1][3] |

| Enthalpy of Formation (ΔH°f) (gaseous) | -518.2 ± 6.2 kJ/mol | [1][3] |

| Enthalpy of Sublimation (ΔH°sub) | 161.3 ± 1.4 kJ/mol or 210 kJ/mol | [1][2][3] |

Experimental Protocol for Thermal Decomposition Analysis

This section outlines a detailed experimental protocol for investigating the thermal decomposition of this compound using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) for evolved gas analysis. This method allows for the determination of the decomposition temperature, the corresponding mass loss, and the identification of the gaseous products.

Materials and Equipment

-

Sample: this compound (PtF₄), high purity

-

Thermogravimetric Analyzer (TGA): Capable of reaching at least 1000°C, with a high-resolution balance.

-

Mass Spectrometer (MS): Quadrupole or time-of-flight, with a heated capillary transfer line for evolved gas analysis.

-

Inert Gas: High-purity argon or nitrogen for purging the TGA furnace.

-

Crucibles: Platinum or nickel crucibles are recommended due to the corrosive nature of fluorine at high temperatures. Alumina crucibles may be used but could be susceptible to attack by fluorine.

-

Glovebox: An inert atmosphere (argon or nitrogen) glovebox for sample handling.

-

Safety Equipment: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves suitable for handling corrosive materials. A fluorine gas detector is highly recommended.

Experimental Workflow

The following diagram outlines the experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA-MS analysis of PtF₄.

Detailed Procedure

-

Sample Preparation:

-

All handling of this compound should be performed in an inert atmosphere glovebox to prevent hydrolysis from atmospheric moisture.

-

Accurately weigh 5-10 mg of PtF₄ into a pre-tared platinum or nickel crucible.

-

-

TGA-MS Instrument Setup:

-

Place the crucible containing the sample into the TGA furnace.

-

Seal the furnace and purge with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Ensure the heated transfer line to the mass spectrometer is at a stable temperature (e.g., 200-250°C) to prevent condensation of any evolved species.

-

Set the mass spectrometer to scan for relevant m/z ratios, particularly for fluorine (m/z = 19 for F⁺ and 38 for F₂⁺).

-

-

Thermal Decomposition Analysis:

-

Begin the TGA temperature program, heating the sample from room temperature to 1000°C at a linear heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously, monitor the ion currents for the selected m/z values with the mass spectrometer.

-

-

Data Analysis:

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the total percentage of mass loss. The theoretical mass loss for the complete decomposition of PtF₄ to Pt is approximately 28.03%.

-

Analyze the mass spectrometry data to identify the evolved gaseous species. The detection of a signal at m/z = 38 corresponding to the mass loss event in the TGA would confirm the evolution of fluorine gas.

-

Correlate the temperature of mass loss from the TGA with the temperature of gas evolution from the MS to confirm the decomposition pathway.

-

Materials Compatibility at High Temperatures

The fluorine gas evolved during the decomposition of this compound is highly corrosive, especially at elevated temperatures. Therefore, careful consideration of the materials of construction for any apparatus is critical.

-

Metals: Nickel and its alloys (e.g., Monel) are generally preferred for handling fluorine under pressure and at high temperatures due to the formation of a passivating fluoride (B91410) film on their surface.[3] Stainless steels can also be used, but their resistance is generally lower than that of nickel alloys at higher temperatures.[3] Platinum itself is highly resistant to fluorine attack.

-

Ceramics: Alumina (Al₂O₃) can be used, but it may be attacked by fluorine at very high temperatures. Other refractory materials like lanthanum hexaboride have shown excellent resistance in high-temperature fluorine-rich environments.[5]

-

Gaskets and Seals: For flange joints, soft metals such as lead, tin, copper, or aluminum are recommended.[3] Polytetrafluoroethylene (PTFE, Teflon) can be used at lower temperatures but will decompose at the temperatures required for PtF₄ decomposition.

Conclusion

The thermal decomposition of this compound to platinum metal and fluorine gas is a fundamental reaction that occurs at temperatures exceeding 600°C. While detailed kinetic and thermogravimetric data are sparse in the public domain, the thermodynamic properties are better characterized. The experimental protocol provided in this guide, utilizing TGA-MS, offers a robust method for studying this decomposition in a controlled laboratory setting. Careful consideration of materials compatibility is paramount for the safe and successful execution of such high-temperature experiments involving highly corrosive fluorine gas. This guide serves as a valuable resource for researchers and professionals working with this compound and other reactive metal fluorides at high temperatures.

References

The Reaction and Decomposition of Platinum Tetrafluoride in Water: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction in Aqueous Solution: A Qualitative Description

When platinum tetrafluoride is introduced to water, it undergoes a rapid and exothermic decomposition.[2][3][4] A solution of this compound in water initially presents a reddish-brown color, which quickly dissipates as the decomposition proceeds.[2][3][4] The reaction results in the formation of two primary products: a solid precipitate and a soluble acid.

The solid product is an orange-colored platinum dioxide hydrate (B1144303) (PtO₂·nH₂O).[2][3][4] The soluble product is fluoroplatinic acid (H₂PtF₆).[2][3][4]

The overall, unbalanced reaction can be summarized as follows:

PtF₄(s) + H₂O(l) → PtO₂(hydrate)(s) + H₂PtF₆(aq)

Thermodynamic Data for this compound

While specific thermodynamic data for the aqueous decomposition of PtF₄ is scarce, some thermodynamic parameters for the compound itself have been reported. This data is crucial for understanding its relative stability.

| Property | Value | Notes |

| Molar Mass | 271.078 g/mol | [2] |

| Appearance | Red-orange solid | [2] |

| Melting Point | 600 °C (1,112 °F; 873 K) | [2] |

| Standard Enthalpy of Formation (ΔHf°) | ||

| Crystalline PtF₄ | -679.5 ± 6.0 kJ/mol | Recommended value based on analysis of literature calorimetric data and equilibria of higher platinum fluorides.[5] |

| Gaseous PtF₄ | -518.2 ± 6.2 kJ/mol | Recommended value based on analysis of literature calorimetric data and equilibria of higher platinum fluorides.[5] |

| Enthalpy of Sublimation (ΔHsub°) | 210 kJ/mol | [2] Another study reports a value of 161.3 ± 1.4 kJ/mol calculated from experimental data.[6] |

Reaction Products

The decomposition of this compound in water yields two distinct products with different properties.

| Product | Formula | Appearance | Solubility in Water |

| Platinum Dioxide Hydrate | PtO₂·nH₂O | Orange-colored precipitate[2][3] | Insoluble |

| Fluoroplatinic Acid | H₂PtF₆ | Forms yellow crystals that absorb water from the air.[2][3] | Soluble. Salts such as ammonium, sodium, magnesium, calcium, strontium, and rare earth fluoroplatinates are also soluble in water, while potassium, rubidium, caesium, and barium salts are insoluble.[2][3] |

Proposed Reaction Pathway

The reaction of this compound with water can be visualized as a hydrolysis process leading to the formation of the observed products.

Caption: Proposed reaction pathway for the decomposition of PtF₄ in water.

Hypothetical Experimental Protocol for a Kinetic Study

Due to the rapid and exothermic nature of the reaction, a detailed kinetic study would require specialized techniques. A stopped-flow spectrophotometer could be employed to monitor the initial changes in the solution's absorbance. The following outlines a generalized experimental workflow for such a study. It is important to emphasize that this is a hypothetical protocol, as a specific experimental study for this reaction was not found in the reviewed literature.

Objective: To determine the rate law and rate constant for the initial phase of the reaction of PtF₄ with water.

Materials:

-

This compound (PtF₄)

-

Deionized Water

-

Inert solvent (e.g., anhydrous acetonitrile) for stock solution preparation

-

Stopped-flow spectrophotometer

-

Constant temperature bath

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of PtF₄ in an inert, dry solvent in which it is stable.

-

Prepare a solution of deionized water.

-

-

Stopped-Flow Measurement:

-

Equilibrate both reactant solutions to the desired temperature using the constant temperature bath.

-

Load the PtF₄ solution and the water into the separate syringes of the stopped-flow apparatus.

-

Rapidly mix the two solutions in the observation cell of the spectrophotometer.

-

Monitor the change in absorbance at a wavelength corresponding to the reddish-brown color of the initial aqueous PtF₄ species over time.

-

-

Data Analysis:

-

Collect absorbance vs. time data for various initial concentrations of PtF₄ and H₂O (by varying the concentration of the stock solutions).

-

Analyze the data to determine the order of the reaction with respect to each reactant and calculate the rate constant.

-

Caption: Hypothetical workflow for a kinetic study of PtF₄ hydrolysis.

Conclusion

The reaction of this compound with water is a vigorous decomposition process that yields insoluble platinum dioxide hydrate and soluble fluoroplatinic acid.[2][3][4] While the qualitative nature of this reaction is well-established, there is a notable absence of detailed quantitative data in the scientific literature regarding its kinetics and thermodynamics in an aqueous environment. The information provided in this guide summarizes the current state of knowledge and highlights the need for further experimental and theoretical studies to fully characterize this fundamental reaction of an important platinum halide. Such studies would be invaluable for researchers and professionals in fields where the controlled hydrolysis of platinum compounds is of interest.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. Platinum Difluoride: A Theoretical and Computational Based Study [scirp.org]

- 3. Synthesis, Structure, and Cytotoxicity of Oxaliplatin-Based Platinum(IV) Anticancer Prodrugs Bearing One Axial Fluoride [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Thermochemical Properties of Platinum Tetrafluoride (PtF4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for platinum tetrafluoride (PtF4), with a focus on its enthalpy of formation. The information is compiled from various experimental and computational studies, offering a valuable resource for researchers in chemistry, materials science, and related fields.

Core Thermochemical Data

The thermochemical properties of PtF4 have been investigated through a combination of experimental techniques and computational modeling. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy of Formation of this compound (PtF4)

| Chemical Species | State | Enthalpy of Formation (ΔfH°) at 298.15 K (kJ/mol) | Method |

| PtF4 | Crystalline (cr) | -679.5 ± 6.0 | Analysis of literature calorimetric data and equilibria of higher platinum fluorides |

| PtF4 | Gas (g) | -518.2 ± 6.2 | Analysis of literature calorimetric data and equilibria of higher platinum fluorides |

Table 2: Enthalpy of Sublimation of this compound (PtF4)

| Process | Enthalpy of Sublimation (ΔsubH°) at 298.15 K (kJ/mol) | Method |

| PtF4(s) → PtF4(g) | 161.3 ± 1.4 | Calculation from experimental data |

| PtF4(s) → PtF4(g) | 207 ± 16 | Knudsen-cell mass spectrometry |

| PtF4(s) → PtF4(g) | 210 | Not specified |

Note on Data for Entropy and Heat Capacity: Experimental data for the standard entropy (S°) and heat capacity (Cp) of PtF4 are not readily available in the reviewed literature. Computational studies have provided some theoretical values, but these are not included here as the focus is on experimentally derived or recommended data. The high reactivity and volatility of platinum fluorides pose significant challenges for traditional calorimetric measurements of these properties.[1]

Experimental Protocols

The determination of thermochemical data for highly reactive compounds like PtF4 requires specialized experimental techniques. The following sections provide an overview of the primary methods cited in the literature.

Analysis of Calorimetric Data

The enthalpy of formation of crystalline PtF4 has been recommended based on a critical analysis of existing calorimetric data in the literature, combined with studies of the equilibria of higher platinum fluorides.[1] Unfortunately, detailed experimental protocols for the original calorimetric measurements specifically for PtF4 are not extensively described in the readily available literature. Generally, high-temperature calorimetry would be employed for such measurements.[2] This could involve direct synthesis calorimetry, where the heat of reaction to form the compound from its elements is measured directly, or solution calorimetry, where the heats of dissolution of the compound and its constituent elements in a suitable solvent are measured to determine the enthalpy of formation via a thermodynamic cycle.[2]

Knudsen-Cell Mass Spectrometry

Knudsen-cell mass spectrometry (KEMS) is a principal technique for studying the vapor phase thermodynamics of low-volatility substances.[3][4] This method has been used to determine the enthalpy of sublimation of PtF4.[1]

A general protocol for KEMS involves the following steps:

-

Sample Placement: A small amount of the solid PtF4 sample is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice. The cell is often made of a non-reactive material.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature. This causes the sample to sublimate, creating a vapor in equilibrium with the solid phase inside the cell.

-

Effusion: A molecular beam of the vapor effuses through the small orifice into the mass spectrometer. The low pressure ensures that the effusion is molecular, meaning the molecules do not collide with each other as they exit the cell.

-

Ionization and Mass Analysis: The effusing molecules are ionized, typically by electron impact, and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.

-

Vapor Pressure Determination: The intensity of the ion current corresponding to the PtF4+ ions is proportional to the partial pressure of PtF4 in the cell at that temperature.

-

Enthalpy of Sublimation Calculation: By measuring the ion intensity at various temperatures, the vapor pressure can be determined as a function of temperature. The enthalpy of sublimation can then be calculated from the slope of the van't Hoff plot (ln(P) vs. 1/T) using the Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like PtF4, integrating both experimental and computational approaches.

Caption: Workflow for determining thermochemical data of PtF4.

References

A Technical Guide to the Early Research of Platinum Fluorides and Their Enduring Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early research into platinum fluorides, compounds that fundamentally reshaped our understanding of chemical reactivity and bonding. We will delve into the synthesis and characterization of these remarkable molecules, with a particular focus on the pivotal experiments that led to the discovery of noble gas chemistry. This document offers detailed experimental protocols, comprehensive data summaries, and visualizations to illuminate the key milestones in this fascinating field.

Introduction: The Dawn of Noble Gas Chemistry

The early investigation of platinum fluorides is inextricably linked with a paradigm shift in chemistry: the discovery that noble gases are not, in fact, entirely inert. The story of platinum fluorides is, in essence, the story of how chemists unlocked the reactivity of xenon, an element long believed to be chemically aloof. This breakthrough was made possible by the unique and potent oxidizing properties of platinum hexafluoride (PtF₆), a compound that remains a subject of significant interest.

The significance of this early research extends far beyond the initial awe of making a noble gas react. It opened up entirely new avenues in inorganic chemistry, leading to the synthesis of a wide array of noble gas compounds. These discoveries have had a lasting impact on our understanding of chemical bonding, oxidation states, and the periodic trends of the elements. Furthermore, the powerful fluorinating and oxidizing capabilities of platinum fluorides have found applications in various fields, from materials science to catalysis.

Key Platinum Fluorides: Properties and Synthesis

The early research primarily focused on three platinum fluorides: platinum hexafluoride (PtF₆), platinum tetrafluoride (PtF₄), and to a lesser extent, platinum difluoride (PtF₂) and platinum pentafluoride (PtF₅).

Platinum Hexafluoride (PtF₆)

Platinum hexafluoride is a dark-red, volatile solid that forms a red gas.[1] It is a powerful oxidizing and fluorinating agent, a property central to its historical significance.[1]

Table 1: Physical and Chemical Properties of Platinum Hexafluoride (PtF₆)

| Property | Value |

| Molar Mass | 309.07 g/mol [1] |

| Appearance | Dark-red crystals[1] |

| Melting Point | 61.3 °C[1] |

| Boiling Point | 69.14 °C[1] |

| Density | 3.83 g/cm³[1] |

| Pt-F Bond Length | 185 picometers[1] |

| Molecular Geometry | Octahedral[1] |

| Solubility in Water | Reacts violently |

This compound (PtF₄)

This compound is a red-orange solid.[2] In the solid state, it adopts an octahedral coordination geometry.[2]

Table 2: Physical and Chemical Properties of this compound (PtF₄)

| Property | Value |

| Molar Mass | 271.078 g/mol [2] |

| Appearance | Red-orange solid[2] |

| Melting Point | 600 °C[2] |

| Density (calculated) | 7.08 g/cm³[2] |

| Enthalpy of Sublimation | 210 kJ/mol[2] |

| Solubility in Water | Decomposes[2] |

Other Platinum Fluorides

-

Platinum(V) Fluoride (PtF₅): This compound is a red solid that exists as a tetramer, [PtF₅]₄. It is unstable at room temperature and is known to disproportionate into PtF₆ and PtF₄.[3]

-

Platinum(II) Fluoride (PtF₂): The existence of platinum difluoride has been a subject of some debate, though it is reported to be a yellow, crystalline solid that is insoluble in water. Some sources claim its existence is uncertain.[4] It can be synthesized by the direct fluorination of platinum wire at 500-600 °C, and it decomposes upon strong heating.[4]

Experimental Protocols

The synthesis of platinum fluorides requires specialized equipment and handling techniques due to the highly reactive and corrosive nature of the reagents and products. The following protocols are based on early reports and should be adapted with modern safety standards in mind.

Synthesis of Platinum Hexafluoride (PtF₆) by Direct Fluorination

This method remains the preferred route for the preparation of PtF₆.[1]

Experimental Workflow:

Procedure:

-

A sample of pure platinum metal is placed in a reactor made of a corrosion-resistant material such as nickel or Monel.

-

The reactor is heated to a temperature between 350 °C and 600 °C.[2]

-

A stream of fluorine gas is passed over the heated platinum.

-

The volatile platinum hexafluoride that is formed is carried out of the reactor in the fluorine stream.

-

The product is collected by condensation in a cold trap maintained at a low temperature (e.g., with a dry ice/acetone bath).

-

Purification can be achieved by fractional distillation.

Synthesis of this compound (PtF₄) by Thermal Decomposition of PtF₆

A common method for preparing PtF₄ involves the controlled decomposition of PtF₆.[2]

Experimental Workflow:

Procedure:

-

Gaseous platinum hexafluoride is passed through a heated tube. The material of the tube should be resistant to fluorine at high temperatures, such as quartz or nickel.

-

The PtF₆ decomposes upon heating to form solid this compound and fluorine gas.

-

The solid PtF₄ is deposited on the walls of the tube and can be collected after the reaction is complete and the apparatus has cooled.

The Landmark Experiment: Reaction of Platinum Hexafluoride with Xenon

In 1962, Neil Bartlett conducted a simple yet revolutionary experiment that demonstrated the reactivity of xenon.[5][6]

Logical Progression of Bartlett's Discovery:

Procedure:

-

A glass apparatus consisting of two bulbs separated by a break-seal is used.

-

One bulb contains a sample of red, gaseous platinum hexafluoride.

-

The other bulb is filled with colorless xenon gas.

-

The seal between the two bulbs is broken, allowing the gases to mix.

-

Upon mixing, an immediate reaction occurs, resulting in the formation of a yellow-orange solid product on the walls of the reaction vessel. This product was initially formulated as xenon hexafluoroplatinate, XePtF₆.[6] Later studies indicated the product was likely a mixture of compounds including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.

Significance of Early Platinum Fluoride Research

The early research on platinum fluorides, culminating in Bartlett's 1962 experiment, had a profound and lasting impact on the field of chemistry.

-

Overthrow of the Inert Gas Dogma: The most immediate and significant consequence was the demonstration that the noble gases are not chemically inert. This discovery forced a fundamental revision of chemical textbooks and our understanding of the periodic table.[5]

-

Birth of Noble Gas Chemistry: Bartlett's work opened the floodgates to a new field of chemistry dedicated to the study of noble gas compounds. In the years that followed, numerous compounds of xenon, krypton, and radon were synthesized and characterized.[7]

-

Expansion of Oxidation State Chemistry: The ability of PtF₆ to oxidize xenon to a cationic species pushed the known boundaries of oxidation states and demonstrated the existence of compounds with unusual electronic structures.

-

Development of New Synthetic Reagents: Platinum hexafluoride and other related compounds have been explored as powerful fluorinating and oxidizing agents for the synthesis of other novel inorganic and organic compounds.

Spectroscopic and Thermodynamic Data

The characterization of platinum fluorides has relied heavily on various spectroscopic techniques and thermodynamic measurements.

Table 3: Spectroscopic Data for Platinum Fluorides

| Compound | Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |

| PtF₆ | IR | ν₃: ~705, ν₄: ~273 | [8] |

| PtF₆ | Raman | ν₁: 655, ν₂: 601, ν₅: 242 | [8] |

| PtF₄ | IR (in Ne matrix) | 710-717 (Pt-F stretching) | [8] |

| PtF₅ | IR (in Ne matrix) | Multiple bands observed | [8] |

| PtF₂ | - | Data not readily available | - |

| Various Pt-F complexes | ¹⁹F NMR | Wide range of chemical shifts | [9][10] |

Table 4: Thermodynamic Data for Platinum Fluorides (at 298.15 K)

| Compound | ΔfH°(g) (kJ/mol) | Reference |

| PtF₆ | -676 ± 28 | [7] |

| PtF₄ | - | [11] |

| PtF₂ | - | [11] |

Note: Experimental thermodynamic data for all platinum fluorides is not consistently available in the early literature.

Conclusion

The early research on platinum fluorides stands as a testament to the power of curiosity-driven scientific inquiry. The synthesis and characterization of these highly reactive compounds, particularly platinum hexafluoride, not only expanded our knowledge of inorganic chemistry but also led to one of the most significant discoveries of the 20th century: the reactivity of the noble gases. The experimental protocols and data presented in this guide provide a foundation for understanding this pivotal period in chemical history and may serve as an inspiration for future research in the development of novel materials and chemical transformations. The legacy of these early investigations continues to influence modern chemistry, reminding us that even the most established scientific principles are open to challenge and revision.

References

- 1. Platinum hexafluoride - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Item - Preparation and characterisation of the platinum group metal fluorides. - University of Leicester - Figshare [figshare.le.ac.uk]

- 4. Xenon hexafluoroplatinate | Podcast | Chemistry World [chemistryworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Computational Gas-Phase Formation Enthalpy and Electron Affinity for Platinum Hexafluoride: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platinum Indolylphosphine Fluorido and Polyfluorido Complexes: An Interplay between Cyclometallation, Fluoride Migration, and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of Platinum [chm.bris.ac.uk]

Methodological & Application

Synthesis of Platinum Tetrafluoride (PtF₄) via Thermal Decomposition of Platinum Hexafluoride (PtF₆): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum tetrafluoride (PtF₄) is a significant compound in inorganic chemistry, serving as a precursor in the synthesis of various platinum-containing materials and as a subject of study for its electronic and structural properties.[1] One modern and effective method for the synthesis of PtF₄ is the thermal decomposition of platinum hexafluoride (PtF₆). This application note provides a detailed overview of this synthetic route, including a generalized protocol, safety considerations, and relevant physicochemical data. The thermal decomposition of PtF₆ offers a pathway to produce PtF₄ by controlled heating, leading to the elimination of fluorine gas.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant, PtF₆, and the product, PtF₄, is provided below for easy reference.

| Property | Platinum Hexafluoride (PtF₆) | This compound (PtF₄) |

| CAS Number | 13693-05-5 | 13455-15-7 |

| Molar Mass | 309.07 g/mol | 271.08 g/mol |

| Appearance | Dark-red volatile solid, red gas | Red-orange solid |

| Melting Point | 61.3 °C | 600 °C |

| Boiling Point | 69.14 °C | Decomposes |

| Decomposition Temperature | 280 °C | Heats to red hot |

| Oxidizing Power | Very strong oxidant | - |

Experimental Protocol

Objective: To synthesize this compound (PtF₄) through the controlled thermal decomposition of platinum hexafluoride (PtF₆).

Materials:

-

Platinum hexafluoride (PtF₆) gas

-

Inert gas (e.g., Nitrogen or Argon) for purging

-

Apparatus resistant to fluorine and platinum fluorides (e.g., made of Monel, nickel, or passivated stainless steel)

Equipment:

-

High-pressure gas cylinder for PtF₆

-

Mass flow controller for precise gas delivery

-

Tube furnace with programmable temperature control

-

Reaction tube made of a resistant material

-

Cold trap for collection of byproducts

-

Vacuum pump

-

Pressure gauges

-

Appropriate safety equipment for handling highly corrosive and toxic gases

Procedure:

-

Apparatus Setup:

-

Assemble the reaction system in a well-ventilated fume hood or a glove box.

-

The setup consists of a PtF₆ gas cylinder connected via a mass flow controller to a reaction tube placed inside a tube furnace.

-

The outlet of the reaction tube should be connected to a cold trap (e.g., cooled with liquid nitrogen) to condense any unreacted PtF₆ and the fluorine gas byproduct.

-

A vacuum pump is connected to the end of the system to control the pressure and remove non-condensable byproducts.

-

Ensure all connections are leak-tight.

-

-

System Purge:

-

Thoroughly purge the entire system with a dry, inert gas (nitrogen or argon) to remove any traces of air and moisture. Moisture can lead to the formation of platinum oxides and hydrofluoric acid.

-

-

Reaction:

-

Heat the tube furnace to the decomposition temperature of PtF₆, which is reported to be 280 °C.

-

Once the desired temperature is stable, introduce a controlled flow of PtF₆ gas into the reaction tube.

-

The PtF₆ will decompose upon reaching the hot zone of the furnace, depositing solid PtF₄ on the inner walls of the tube. The reaction is: PtF₆(g) → PtF₄(s) + F₂(g).

-

-

Product Collection and Purification:

-

After the reaction is complete, stop the flow of PtF₆ and allow the furnace to cool down to room temperature under a continuous flow of inert gas.

-

The solid PtF₄ product can be collected from the reaction tube.

-

Any unreacted PtF₆ and the fluorine gas byproduct will be collected in the cold trap.

-

Purification of the PtF₄ may be necessary to remove any adsorbed fluorine or unreacted PtF₆. This can be achieved by gentle heating under vacuum.

-

Safety Precautions:

-

Platinum hexafluoride is a highly toxic and corrosive gas and a powerful oxidizing agent. All handling should be performed in a suitable fume hood or glove box.

-

Appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, must be worn.

-

Ensure the reaction apparatus is made of materials resistant to fluorine and platinum fluorides.

-

The fluorine gas byproduct is also highly toxic and corrosive and must be handled and disposed of properly.

Visual Representations

Caption: Experimental workflow for the synthesis of PtF₄.

Caption: Thermal decomposition of PtF₆ to PtF₄ and F₂.

References

Application Notes and Protocols for the Synthesis of Platinum(IV) Fluoride via Direct Fluorination of Platinum Metal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(IV) fluoride (B91410) (PtF₄), a red-orange crystalline solid, is a significant compound in the field of inorganic fluorine chemistry.[1] Its ability to serve as a strong fluorinating agent and its role in the synthesis of other platinum compounds make it a valuable material for research and development. This document provides detailed application notes and protocols for the synthesis of PtF₄, focusing on the direct fluorination of platinum metal. This method, first reported by Henri Moissan, involves the high-temperature reaction of platinum with elemental fluorine.[1] A modern alternative, the thermal decomposition of platinum(VI) fluoride (PtF₆), is also discussed.

Material Properties

A summary of the key physical and chemical properties of the platinum fluorides involved in the synthesis is provided below for easy reference.

| Property | Platinum (Pt) | Platinum(IV) Fluoride (PtF₄) | Platinum(V) Fluoride ((PtF₅)₄) | Platinum(VI) Fluoride (PtF₆) |

| CAS Number | 7440-06-4 | 13455-15-7[1] | 13784-83-7 | 13693-05-5[1] |

| Molar Mass | 195.08 g/mol | 271.08 g/mol [1] | 1275.36 g/mol (tetramer) | 309.07 g/mol [1] |

| Appearance | Silvery-white metal | Red-orange solid[1] | Deep red solid | Dark-red volatile solid[1] |

| Melting Point | 1768 °C | ~600 °C[1] | Decomposes | 61.3 °C[1] |

| Boiling Point | 3825 °C | Sublimes | Disproportionates | 69.14 °C[1] |

| Key Hazards | Inert solid | Corrosive, toxic | Corrosive, toxic, strong oxidizer | Highly corrosive, toxic, extremely strong oxidizer[1] |

Safety Precautions

The synthesis of platinum(IV) fluoride involves highly hazardous materials, including elemental fluorine and highly reactive platinum fluorides. Strict adherence to safety protocols is mandatory.

-

Fluorine Gas: Fluorine is an extremely toxic and corrosive gas and a powerful oxidizing agent.[2] All manipulations must be conducted in a dedicated, well-ventilated fume hood or a glove box designed for fluorine chemistry.[3] A soda-lime tower or other appropriate scrubbing system must be in place to neutralize excess fluorine gas.[3]

-

Platinum Hexafluoride (PtF₆): PtF₆ is a volatile and highly corrosive solid with a low boiling point. It is a very strong oxidizing agent.[1] It reacts violently with water and can cause severe burns upon contact.[4]

-

Personal Protective Equipment (PPE): A full suite of PPE is required, including a flame-resistant lab coat, neoprene or other fluorine-resistant gloves, and tightly sealed safety goggles. A face shield is also recommended.[4]

-

Materials Compatibility: All reaction vessels and tubing in contact with fluorine gas or platinum fluorides must be constructed from compatible materials such as Monel, nickel, or passivated stainless steel.[3] Glassware is not suitable as it will be attacked by fluorine and its compounds.[1]

-

Emergency Procedures: An emergency plan must be in place, including access to a safety shower, eyewash station, and appropriate first aid materials for fluorine exposure, such as calcium gluconate gel.[5]

Synthesis Protocols

Two primary methods for the synthesis of platinum(IV) fluoride are detailed below. The direct fluorination of platinum is the historical method, while the thermal decomposition of platinum(VI) fluoride is a more modern approach.

Method 1: Direct Fluorination of Platinum Metal

This protocol is based on the original work of Henri Moissan and involves the direct reaction of platinum metal with fluorine gas at elevated temperatures. The reaction proceeds through the formation of higher platinum fluorides, which then yield PtF₄ under controlled conditions.

Experimental Workflow Diagram

References

Application Notes and Protocols: Platinum Tetrafluoride in Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of platinum tetrafluoride (PtF₄) as a precursor in the synthesis of various platinum-containing materials. The information is intended for researchers in materials science, catalysis, and drug development.

Introduction to this compound as a Precursor

This compound is a red-orange solid at room temperature and features platinum in the +4 oxidation state with an octahedral coordination geometry.[1] Its reactivity and thermal instability make it a versatile, albeit challenging, precursor for the synthesis of platinum-based materials, including metallic platinum, alloys, and coordination complexes. Key properties of PtF₄ relevant to its use as a precursor are summarized in Table 1.

The primary routes for utilizing PtF₄ in material synthesis are through thermal decomposition and as a starting material for the synthesis of platinum-containing coordination complexes.[2] Its high fluorine content can also be leveraged in specific fluorination reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | PtF₄ | [1] |

| Molar Mass | 271.078 g/mol | [1] |

| Appearance | Red-orange solid | [1] |

| Density | 7.08 g/cm³ (calculated) | [1] |

| Melting Point | 600 °C (1112 °F; 873 K) | [1] |

| Crystal Structure | Orthorhombic | [1] |

| Decomposition | Decomposes to platinum metal and fluorine gas at red heat. | [2] |

| Solubility | Decomposes in water to form platinum dioxide hydrate (B1144303) and fluoroplatinic acid. | [2] |

Applications and Experimental Protocols

Synthesis of Platinum Metal and Nanoparticles via Thermal Decomposition

This compound decomposes at elevated temperatures to yield pure platinum metal and fluorine gas. This property can be exploited to produce platinum coatings, thin films, or nanoparticles.

Experimental Protocol: Thermal Decomposition of PtF₄ to Platinum Metal

Objective: To synthesize elemental platinum by the thermal decomposition of this compound.

Materials:

-

This compound (PtF₄)

-

Inert gas (Argon or Nitrogen)

-

High-temperature tube furnace

-

Quartz or alumina (B75360) boat

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Handle PtF₄ in an inert atmosphere (glovebox or Schlenk line) due to its sensitivity to moisture.

-

Place a known quantity of PtF₄ into a quartz or alumina boat.

-

Position the boat in the center of a tube furnace.

-

Purge the tube furnace with a continuous flow of inert gas (e.g., Argon at 50-100 sccm) for at least 30 minutes to remove air and moisture.

-

While maintaining the inert gas flow, heat the furnace to a temperature above 600 °C (e.g., 800 °C) at a controlled ramp rate (e.g., 10 °C/min).

-

Hold the temperature for a sufficient duration (e.g., 1-2 hours) to ensure complete decomposition of the PtF₄. The decomposition reaction is: PtF₄(s) → Pt(s) + 2F₂(g).

-

Cool the furnace to room temperature under the inert gas flow.

-

Carefully remove the boat containing the platinum metal product in an inert atmosphere.

-

The fluorine gas byproduct must be handled with extreme caution and passed through an appropriate scrubber (e.g., a soda lime or activated alumina trap).

Expected Outcome: A gray to black powder or film of metallic platinum. The morphology will depend on the decomposition conditions.

Logical Workflow for Thermal Decomposition

Caption: Workflow for the synthesis of platinum metal via thermal decomposition of PtF₄.

Precursor for Platinum Coordination Complexes

This compound can serve as a starting material for the synthesis of various platinum(IV) coordination complexes. These reactions typically involve the displacement of fluoride (B91410) ligands by other donor ligands.

Experimental Protocol: Synthesis of a Generic Platinum(IV) Amine Complex

Objective: To synthesize a platinum(IV) amine complex from this compound.

Materials:

-

This compound (PtF₄)

-

Anhydrous coordinating solvent (e.g., acetonitrile)

-

Amine ligand (e.g., pyridine, ethylenediamine), dried and distilled

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and condenser

Procedure:

-

In an inert atmosphere, suspend a known amount of PtF₄ in an anhydrous coordinating solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Slowly add a stoichiometric amount of the desired amine ligand to the suspension at room temperature while stirring. The reaction may be exothermic.

-

After the initial reaction subsides, attach a condenser and heat the mixture under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques such as ¹⁹⁵Pt NMR spectroscopy if available.

-

Cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.

-

Wash the isolated solid with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Reaction Scheme: PtF₄ + nL → [PtF₄₋ₙLₙ] + nF⁻ (simplified, actual product may vary)

Signaling Pathway for Complex Formation

References

Application Notes and Protocols for Platinum Tetrafluoride in Heterogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum tetrafluoride (PtF₄) is a platinum(IV) compound that, while not extensively used directly as a heterogeneous catalyst, holds significant potential as a precursor for advanced catalytic materials. The introduction of fluorine into platinum-based catalysts can modify their electronic properties and enhance their catalytic activity and stability in various reactions. This document provides detailed application notes and protocols for the use of this compound and related fluorinated platinum systems in heterogeneous catalysis, with a primary focus on the oxygen reduction reaction (ORR), and potential applications in hydrogenation and oxidation reactions.

I. Application in Oxygen Reduction Reaction (ORR)

The most promising application of fluorine-containing platinum catalysts is in the electrocatalytic oxygen reduction reaction, a critical process in fuel cells. Fluorination of the catalyst support or the platinum nanoparticles can lead to enhanced performance.

Application Note: Enhanced ORR Activity with Fluorinated Carbon-Supported Platinum Catalysts